molecular formula C7H12O3 B120968 (R)-Glycidyl butyrate CAS No. 60456-26-0

(R)-Glycidyl butyrate

Cat. No. B120968
CAS RN: 60456-26-0
M. Wt: 144.17 g/mol
InChI Key: YLNSNVGRSIOCEU-ZCFIWIBFSA-N
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Description

(R)-Glycidyl butyrate is a chiral ester that has been the subject of various studies due to its potential applications in the synthesis of pharmaceuticals and polymers. The compound has been investigated for its enantioselective properties, which are of significant interest in the production of enantiomerically pure substances .

Synthesis Analysis

The synthesis of (R)-glycidyl butyrate has been explored through enzymatic resolution processes. One study describes a two-step enzymatic resolution process that involves the hydrolysis of racemic glycidyl butyrate using porcine pancreatic lipase, followed by transesterification catalyzed by Novozym 435 to obtain (R)-glycidyl butyrate with high enantiomeric excess . Another study reports the isolation of a lipase-producing Rhizopus sp. from soil, which enantioselectively hydrolyzes the (S)-enantiomer of glycidyl butyrate, leading to the production of the (R)-enantiomer .

Molecular Structure Analysis

While the provided papers do not directly analyze the molecular structure of (R)-glycidyl butyrate, the compound's structure can be inferred from its synthesis and reactivity. It is an ester with an epoxide functional group, which is a three-membered cyclic ether. This epoxide group is highly reactive and is a key site for chemical reactions .

Chemical Reactions Analysis

The reactivity of glycidyl butyrate has been studied in the context of crosslinking reactions. For instance, styrene-butyl acrylate copolymers functionalized with glycidyl methacrylate can undergo crosslinking with hexamethylene diamine, demonstrating the reactivity of the epoxy group in glycidyl derivatives . Additionally, the enzymatic hydrolysis and transesterification reactions used in the synthesis of (R)-glycidyl butyrate further illustrate the compound's chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-glycidyl butyrate are closely related to its reactivity and enantioselectivity. The optimal conditions for its enzymatic hydrolysis, such as pH and temperature, have been determined to maximize enantioselectivity and yield . The compound's solubility in organic solvents and its phase behavior in enzymatic reactions have also been investigated to optimize the resolution process . Additionally, a method has been developed for the liquid chromatographic estimation of (S)-glycidyl butyrate in (R)-glycidyl butyrate, which is crucial for quality control in the synthesis of pharmaceuticals like Linezolid .

Scientific Research Applications

Enzymatic Resolution Processes

(R)-Glycidyl butyrate has been the subject of studies focusing on its enzymatic resolution. Yu et al. (2007) explored a two-step enzymatic resolution process to produce (R)- and (S)-glycidyl butyrate using lipases. The process involved hydrolysis and transesterification steps, achieving high enantioselectivity and yield (Yu et al., 2007). Similarly, Palomo et al. (2005) achieved efficient enzymatic synthesis of enantiopure glycidol (glycidyl butyrate) using a two-step enzymatic hydrolysis process, obtaining enantiomeric excesses >99% (Palomo et al., 2005).

Lipase-Catalyzed Hydrolysis

Jia et al. (2003) investigated the enantioselective hydrolysis of glycidyl butyrate by a lipase from Rhizopus sp., observing optimal activities at specific pH and temperature conditions (Jia et al., 2003). In a related study, Straathof et al. (1995) demonstrated the use of porcine pancreas lipase for enantioselective transesterification, enhancing the yield of glycidyl acetate (Straathof et al., 1995).

Analytical Methods in Pharmaceutical Applications

Khan et al. (2011) developed a high-performance liquid chromatography (HPLC) method to determine the level of (S)-glycidyl butyrate in (R)-glycidyl butyrate, which is important in the synthesis of the drug Linezolid (Khan et al., 2011).

Optimization of Enzymatic Resolution

Qian et al. (2008) optimized the enzymatic resolution of glycidyl butyrate using response surface methodology, significantly improving the enantiomeric excess (Qian et al., 2008).

Impact on Polymer Chemistry

Research by Fu et al. (2013) explored the impact of glycidyl methacrylate (GMA) functionalized core–shell impact modifiers on the toughening of poly(butylene terephthalate) (PBT), highlighting the role of glycidyl butyrate derivatives in improving polymer properties (Fu et al., 2013).

Safety And Hazards

According to a safety data sheet, butyrate is classified as a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage .

Future Directions

Despite the rapid advances in gut microbiome research, there remain many challenges that need to be addressed. This includes defining the healthy and core gut microbiome, unveiling bacterial strain differences and functional diversity, robust gut bacteria profiling, culturing the ‘yet-unculturable’, from association to causal studies, from intra- to inter-kingdom interactions, from bench to bedside, from microbiome to phenome and precision medicine .

properties

IUPAC Name

[(2R)-oxiran-2-yl]methyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-3-7(8)10-5-6-4-9-6/h6H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNSNVGRSIOCEU-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OC[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80975863
Record name (Oxiran-2-yl)methyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Glycidyl butyrate

CAS RN

60456-26-0
Record name (R)-Glycidyl butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60456-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Oxiran-2-yl)methyl butanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, (2R)-2-oxiranylmethyl ester
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Synthesis routes and methods I

Procedure details

Copolymers of glycidyl propionate and allyl glycidyl ether and a copolymer of glycidyl butyrate and allyl glycidyl ether were prepared in the same way as in Example 4.
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Synthesis routes and methods II

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mnmol, 0.02 equiv), 0.3 mL THF, and H2O (297 mL, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 mn).
[Compound]
Name
(R,R)-(salen)Co(II)
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0 (± 1) mol
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reactant
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[Compound]
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1
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91 mg
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reactant
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4.32 g
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32 mL
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297 mL
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mmol, 0.02 equiv), 0.3 mL THF, and H2O (297 mL, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 nm).
[Compound]
Name
(R,R)-(salen)Co(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
91 mg
Type
reactant
Reaction Step Two
Quantity
4.32 g
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reactant
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Quantity
297 mL
Type
reactant
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0 (± 1) mol
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reactant
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32 mL
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catalyst
Reaction Step Six
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Quantity
0.3 mL
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solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mmol, 0.02 equiv), 0.3 mL THF, and H2O (297 ml,, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 nm).
[Compound]
Name
(R,R)-(salen)Co(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
91 mg
Type
reactant
Reaction Step Two
Quantity
4.32 g
Type
reactant
Reaction Step Three
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Quantity
297 mL
Type
reactant
Reaction Step Four
[Compound]
Name
5b
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0 (± 1) mol
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32 mL
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0.3 mL
Type
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Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
261
Citations
D Yu, L Wang, Q Gu, P Chen, Y Li, Z Wang, S Cao - Process Biochemistry, 2007 - Elsevier
A two-step enzymatic resolution process for production of (R)- and (S)-glycidyl butyrate was investigated and the lipases were screened. The first step involved a hydrolysis of (R,S)-…
Number of citations: 15 www.sciencedirect.com
JM Palomo, RL Segura, M Fuentes, CC Ortiz… - Enzyme and microbial …, 2006 - Elsevier
The enzymatic hydrolytic resolution of (±)-glycidyl butyrate using a lipase from Candida antarctica (fraction B) (CAL-B) has been performed. This enzyme presented a significant …
Number of citations: 32 www.sciencedirect.com
C Jiang, J Yan - Letters in Organic Chemistry, 2011 - ingentaconnect.com
The differences of (R)-glycidyl butyrate synthesis via hydrolytic kinetic resolution of glycidyl butyrate directly or regioselective opening epichlorohydrin as key steps by using Jacobsen's …
Number of citations: 1 www.ingentaconnect.com
MA Khan, S Sinha, N Khandekar… - Journal of Natural …, 2011 - ncbi.nlm.nih.gov
Aim: The present study was undertaken out of a commercial need for the synthesis of Linezolid with impurity limits within the specification. Materials and Methods: (R)-Glycidyl butyrate (…
Number of citations: 1 www.ncbi.nlm.nih.gov
C Li, P Wang, D Zhao, Y Cheng, L Wang… - Journal of Molecular …, 2008 - Elsevier
The lipase from Bacillus subtillus (BSL2), a highly active lipase expressed from newly constructed strain of Bacillus subtilis BSL2, is used in the kinetic resolution of glycidyl butyrate. A …
Number of citations: 11 www.sciencedirect.com
SY Jia, JH Xu, QS Li, JT Yu - Applied biochemistry and biotechnology, 2003 - Springer
A racemic glycidyl butyrate resolving strain, preliminarily identified as a Rhizopus sp., had been isolated from soil. Its extracellular lipase was found to enantioselectively hydrolyze the (S…
Number of citations: 13 link.springer.com
U Rakibe, R Yeole, V Rane, P Musmade, R Tiwari… - IOSR J …, 2018 - academia.edu
… determination of enantiomeric impurity in the R-glycidyl butyrate in quality control laboratories. … of 0.01% of S-glycidyl butyrate in R-glycidyl butyrate. The shorter method run time leads to …
Number of citations: 2 www.academia.edu
JM Palomo, RL Segura, G Fernandez-Lorente… - Tetrahedron …, 2004 - Elsevier
The enantioselectivity of the lipase from Rhizopus oryzae for the small yet highly interesting (±)-glycidyl butyrate have been greatly modulated by the use of different immobilization …
Number of citations: 83 www.sciencedirect.com
X Song, X Qi, Y Qu - Colloids and Surfaces B: Biointerfaces, 2008 - Elsevier
An extracellular lipase produced by the strain of Y-11 Trichosporon capitatum was purified to homogeneity by ammonium sulfate precipitation and four chromatographic steps. The …
Number of citations: 6 www.sciencedirect.com
P Lozano, T De Diego, D Carrié, M Vaultier… - Journal of Molecular …, 2004 - Elsevier
… 10.9 min; S-glycidol: 11.3 min; ethyl hexanoate: 17.1 min.; S-glycidyl acetate: 29.1 min; R-glycidyl acetate: 32 min; butyric acid: 30.3 min; S-glycidyl butyrate: 68.5 min; R-glycidyl butyrate…
Number of citations: 98 www.sciencedirect.com

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